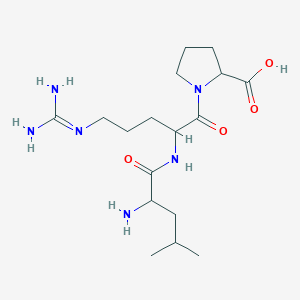

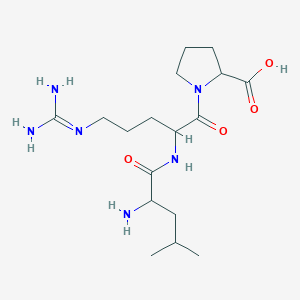

Leucylarginylproline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Leucylarginylproline est un composé tripeptidique connu pour son rôle d’inhibiteur de l’enzyme de conversion de l’angiotensine (ECA). Cette enzyme joue un rôle crucial dans la régulation de la pression artérielle en convertissant l’angiotensine I en angiotensine II, un puissant vasoconstricteur. En inhibant cette enzyme, la this compound contribue à réduire la pression artérielle, ce qui en fait un composé important dans la recherche cardiovasculaire .

Méthodes De Préparation

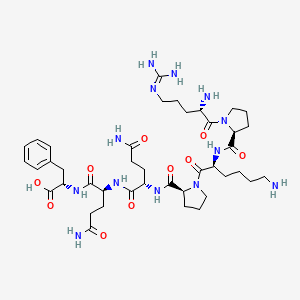

Voies de synthèse et conditions de réaction : La Leucylarginylproline peut être synthétisée par synthèse peptidique en phase solide (SPPS), une méthode courante pour la production de peptides. Le processus implique l’ajout séquentiel d’acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Les étapes typiques comprennent :

Couplage : Les acides aminés sont couplés à l’aide de réactifs tels que le N,N’-diisopropylcarbodiimide (DIC) et l’hydroxybenzotriazole (HOBt).

Déprotection : Les groupes protecteurs sont éliminés à l’aide d’acide trifluoroacétique (TFA).

Clivage : Le peptide est clivé de la résine et purifié par chromatographie liquide haute performance (HPLC).

Méthodes de production industrielle : Pour une production à grande échelle, le processus peut être optimisé à l’aide de synthétiseurs peptidiques automatisés. L’utilisation de la SPPS assistée par micro-ondes peut réduire considérablement les temps de réaction et améliorer les rendements .

Analyse Des Réactions Chimiques

Types de réactions : La Leucylarginylproline subit principalement des réactions d’hydrolyse et d’enzymes. Elle est stable dans des conditions physiologiques, mais peut être hydrolysée par des peptidases.

Réactifs et conditions courants :

Hydrolyse : Des conditions acides ou basiques peuvent être utilisées pour hydrolyser les liaisons peptidiques.

Réactions enzymatiques : Des peptidases spécifiques peuvent cliver le peptide en ses acides aminés constitutifs.

Principaux produits : L’hydrolyse de la this compound conduit à la formation de leucine, d’arginine et de proline .

Applications De Recherche Scientifique

La Leucylarginylproline a plusieurs applications en recherche scientifique :

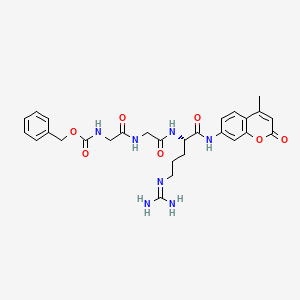

Chimie : Utilisé comme composé modèle pour étudier la synthèse et l’hydrolyse des peptides.

Biologie : Étudié pour son rôle dans la régulation de la pression artérielle et ses effets thérapeutiques potentiels.

Médecine : Exploré comme traitement potentiel de l’hypertension et des maladies cardiovasculaires associées.

Mécanisme D'action

La Leucylarginylproline exerce ses effets en inhibant l’enzyme de conversion de l’angiotensine (ECA). Cette inhibition empêche la conversion de l’angiotensine I en angiotensine II, ce qui conduit à une diminution de la pression artérielle. Le composé se lie au site actif de l’ECA, bloquant son activité et réduisant ainsi les niveaux d’angiotensine II .

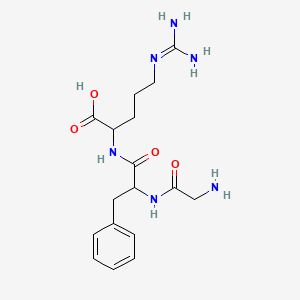

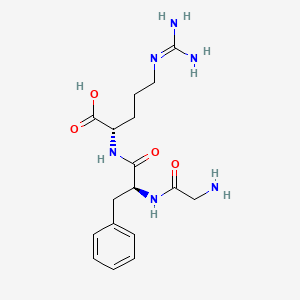

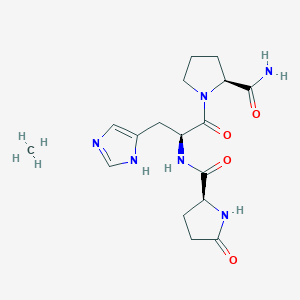

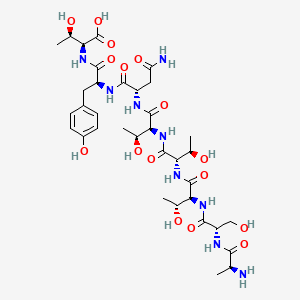

Composés similaires :

Captopril : Un autre inhibiteur de l’ECA utilisé dans le traitement de l’hypertension.

Énalapril : Une prodrogue qui est convertie en sa forme active, l’énalaprilate, qui inhibe l’ECA.

Lisinopril : Un inhibiteur de l’ECA à action prolongée utilisé pour l’hypertension et l’insuffisance cardiaque.

Unicité : La this compound est unique en raison de sa structure tripeptidique spécifique, qui offre un mode de liaison distinct à l’ECA par rapport aux autres inhibiteurs. Sa nature peptidique offre également des avantages potentiels en termes de spécificité et de réduction des effets secondaires .

Comparaison Avec Des Composés Similaires

Captopril: Another ACE inhibitor used in the treatment of hypertension.

Enalapril: A prodrug that is converted to its active form, enalaprilat, which inhibits ACE.

Lisinopril: A long-acting ACE inhibitor used for hypertension and heart failure.

Uniqueness: Leucylarginylproline is unique due to its specific tripeptide structure, which provides a distinct mode of binding to ACE compared to other inhibitors. Its peptide nature also offers potential advantages in terms of specificity and reduced side effects .

Propriétés

IUPAC Name |

1-[2-[(2-amino-4-methylpentanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32N6O4/c1-10(2)9-11(18)14(24)22-12(5-3-7-21-17(19)20)15(25)23-8-4-6-13(23)16(26)27/h10-13H,3-9,18H2,1-2H3,(H,22,24)(H,26,27)(H4,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBMVEYRWAWIOTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(1-benzylpiperidin-4-yl)ethyl]-9-methoxy-3H-pyrrolo[3,4-b]quinolin-1-one;(E)-but-2-enedioic acid;methane](/img/structure/B10799631.png)

![2-{2-[2-(2-amino-3-phenylpropanamido)-3-phenylpropanamido]acetamido}-N-[1-carbamoyl-3-(methylsulfanyl)propyl]-4-methylpentanamide](/img/structure/B10799643.png)

![19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxylic acid](/img/structure/B10799664.png)

![(6S,9R,15S,18R,23S,26S,29S)-18-amino-6-(4-aminobutyl)-9,26-bis(carboxymethyl)-15-[3-(diaminomethylideneamino)propyl]-2,5,8,11,14,17,25,28-octaoxo-20,21-dithia-1,4,7,10,13,16,24,27-octazabicyclo[27.3.0]dotriacontane-23-carboxylic acid](/img/structure/B10799688.png)

![(9R,10S)-4,5,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol](/img/structure/B10799718.png)

![(5-Hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl) 2-methylbut-2-enoate](/img/structure/B10799726.png)